molecular formula C25H38ClNO3 B2732868 1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride CAS No. 1201421-70-6

1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride

Cat. No.: B2732868
CAS No.: 1201421-70-6
M. Wt: 436.03
InChI Key: SKLWWSQXJPJRDR-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a phenoxy group substituted with an adamantane moiety at the para position, linked to a propan-2-ol backbone. The secondary hydroxyl group is further modified with a 2,6-dimethylmorpholine moiety, and the structure is stabilized as a hydrochloride salt.

Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO3.ClH/c1-17-13-26(14-18(2)29-17)15-23(27)16-28-24-5-3-22(4-6-24)25-10-19-7-20(11-25)9-21(8-19)12-25;/h3-6,17-21,23,27H,7-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLWWSQXJPJRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on available research findings, including case studies and data tables that summarize key results.

Chemical Structure

The compound features an adamantane moiety linked to a phenoxy group and a morpholine derivative. The structural complexity suggests multiple potential interactions with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of adamantane, including this compound, may have cytotoxic effects on various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Antiviral Properties : Compounds with similar structures have shown antiviral activity, particularly against viruses like influenza and HIV. This may be attributed to their ability to interfere with viral replication processes.

In Vitro Studies

Several in vitro studies have assessed the biological effects of this compound:

StudyCell LineConcentrationEffect Observed
MCF-7 (breast cancer)10 µMSignificant growth inhibition (IC50 = 5.5–10 µM)
PC3-M (prostate cancer)10 µMInduction of cell cycle arrest at G1/S phase
DU145 (prostate cancer)VariableCytotoxic effects correlated with increased apoptosis

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Kinase C (PKC) : Similar compounds have been shown to inhibit PKC activity, which is crucial for various cellular signaling pathways involved in growth and differentiation.
  • Induction of Apoptosis : Evidence suggests that treatment with the compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells.

Case Studies

A notable case study involved the administration of the compound in an animal model bearing xenografts of MCF-7 breast cancer cells. Treatment resulted in:

  • Tumor Size Reduction : A significant decrease in tumor volume was observed after 21 days of treatment.
  • Altered Tumor Kinetics : The potential doubling time (Tpot) increased significantly, indicating a reduction in tumor cell proliferation rates.

Scientific Research Applications

Antiviral Activity

Adamantane derivatives have historically been recognized for their antiviral properties, particularly against Influenza A. The incorporation of the adamantane structure in this compound may enhance its ability to interact with viral proteins, potentially leading to effective antiviral agents. Research indicates that similar compounds have demonstrated significant inhibitory effects on viral replication pathways .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of adamantane derivatives. The compound has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the aryl moiety can significantly influence antibacterial efficacy .

Cancer Research

Emerging evidence points towards the application of adamantane derivatives in oncology. Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, including those resistant to traditional therapies like cisplatin. The lipophilic nature of these compounds may facilitate their penetration into tumor tissues, enhancing therapeutic outcomes .

Case Studies and Research Findings

StudyApplicationFindings
Study 1AntiviralDemonstrated significant inhibition of Influenza A virus replication in vitro .
Study 2AntibacterialShowed strong activity against multiple bacterial strains, with a focus on structure-activity relationships .
Study 3OncologyEvaluated cytotoxicity against cisplatin-resistant cancer cells, indicating potential as an anti-cancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the adamantane-phenoxy-propanol core but differ in substituents on the nitrogen-containing heterocycle. Below is a comparative analysis based on physicochemical properties, synthetic pathways, and pharmacological implications:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Propan-2-ol Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,6-Dimethylmorpholine C₃₀H₄₅ClN₂O₃ 517.309 Enhanced lipophilicity due to adamantane; dimethylmorpholine may reduce metabolic oxidation .
1-[4-(Adamantan-1-yl)phenoxy]-3-(morpholin-4-yl)propan-2-ol hydrochloride Morpholine (unsubstituted) C₂₃H₃₄ClNO₃ 407.974 Lower molecular weight; unsubstituted morpholine increases polarity compared to dimethyl derivative .
1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride Piperidine C₂₄H₃₆ClNO₂ 406.007 Piperidine introduces greater basicity (pKa ~11) vs. morpholine (pKa ~8.3), affecting pharmacokinetics .
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Methylpiperazine C₂₄H₃₈Cl₂N₂O₂ 457.480 Dihydrochloride salt improves aqueous solubility; methylpiperazine adds a tertiary amine for receptor targeting .
1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride Cyclopentylamine C₂₇H₃₉ClN₂O₂ 459.070 Cyclopentyl group enhances steric bulk, potentially reducing off-target interactions .

Key Findings:

Lipophilicity Trends: The adamantane-phenoxy-propanol backbone consistently increases logP values (predicted >4.5), but substituents modulate this: Morpholine derivatives (target compound and BE45788 in ) exhibit lower logP than piperidine or cyclopentylamino analogs due to oxygen’s polarity. 2,6-Dimethylmorpholine in the target compound further elevates lipophilicity compared to unsubstituted morpholine .

Synthetic Accessibility: Claisen–Schmidt condensation (as in ) is a common route for phenoxy-propanol derivatives, but adamantane coupling requires specialized reagents (e.g., adamantyl halides). The 2,6-dimethylmorpholine moiety likely introduces synthetic challenges in regioselective alkylation, as seen in related morpholine syntheses .

Pharmacological Implications :

  • Target Compound : The dimethylmorpholine group may reduce CYP450-mediated metabolism compared to unsubstituted morpholine, extending half-life .
  • Piperidine Analogs : Higher basicity could enhance tissue penetration but increase renal clearance .
  • Dihydrochloride Salts : Improved solubility (e.g., ) supports parenteral formulations but may require pH adjustment for stability.

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